(2S)-2-Amino-3-(trifluoromethoxy)propanoic acid;hydrochloride
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Description
“(2S)-2-Amino-3-(trifluoromethoxy)propanoic acid;hydrochloride” is a chemical compound with a molecular weight of 223.58 . Its IUPAC name is O-(trifluoromethyl)-L-homoserine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8F3NO3.ClH/c6-5(7,8)12-2-1-3(9)4(10)11;/h3H,1-2,9H2,(H,10,11);1H/t3-;/m0./s1 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Scientific Research Applications
Green Chemistry Applications
Phloretic acid, a naturally occurring phenolic compound, demonstrates the potential of renewable building blocks for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to traditional phenol-based approaches. This novel approach could pave the way for a multitude of applications in materials science, leveraging the properties of benzoxazine to enhance aliphatic molecules or macromolecules (Acerina Trejo-Machin et al., 2017).
Coordination Chemistry
The study of Tris buffer and its coordination with Cu(II) ions reveals the importance of understanding the stoichiometry, stability, and reactivity of metal ion complexes in biochemical buffers. Such knowledge is crucial for accurately interpreting interactions between metal ions and biomolecules, highlighting the nuanced role of common laboratory buffers in research settings (Justyna Nagaj et al., 2013).
Synthetic Methodologies
A preparative synthesis method for 3-(aminothiocarbonylthio)propanoic acids showcases the continuous process improvements in the synthesis of biologically active compounds. Such methodologies contribute to the advancement of pharmaceutical chemistry by providing efficient routes for the synthesis of complex molecules (M. M. Orlinskii, 1996).
Fluorinated Amino Acids Synthesis
The stereoselective synthesis of fluorinated amino acids from trifluoro-3-methylbutanoic acid highlights the potential of fluorinated compounds in the development of novel amino acids with specific properties. Such synthetic approaches enable the exploration of new materials and biochemical tools with enhanced performance (Julie A Pigza et al., 2009).
Properties
IUPAC Name |
(2S)-2-amino-3-(trifluoromethoxy)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO3.ClH/c5-4(6,7)11-1-2(8)3(9)10;/h2H,1,8H2,(H,9,10);1H/t2-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLQKIXYVYYPFX-DKWTVANSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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